molecular formula C13H8ClNOS B15155773 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one

5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one

Cat. No.: B15155773
M. Wt: 261.73 g/mol
InChI Key: ZYHHCVFJHNWKDY-UHFFFAOYSA-N
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Description

5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one is a heterocyclic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one typically involves the condensation of 5-chloro-1H-indole-2,3-dione with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole or thiophene rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-phenyl-1H-indol-2-one: Similar structure but with a phenyl group instead of a thiophene ring.

    3-(thiophen-2-ylmethylidene)-1H-indol-2-one: Lacks the chlorine substituent.

    5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one: Contains a furan ring instead of a thiophene ring.

Uniqueness

5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one is unique due to the presence of both chlorine and thiophene moieties, which can enhance its biological activity and chemical reactivity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)

InChI Key

ZYHHCVFJHNWKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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